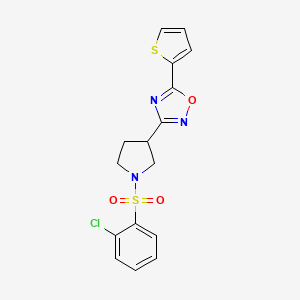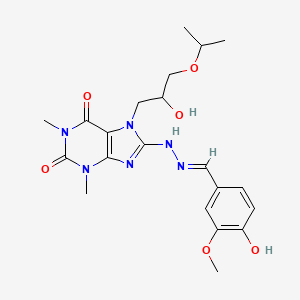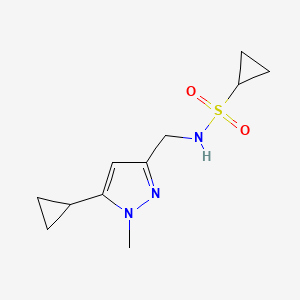
4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines . They are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .
Synthesis Analysis
Based on scaffold hopping and computer-aid drug design, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The structure of similar compounds has been characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
The amorphous carbon-supported sulfonic acid exhibited several advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface .Physical And Chemical Properties Analysis
The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Scientific Research Applications
Anticancer Properties
This compound has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Preliminary studies have revealed that it exhibits superior cytotoxic activity against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. While moderate activity was observed against HepG-2 cells (IC50 range: 48–90 nM), it still compares favorably to the well-known drug sorafenib.
Synthetic Strategies
The synthesis of 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves several methods. Researchers have explored both preformed pyrazole and pyridine starting materials. Systematic reviews have summarized synthetic strategies reported between 2017 and 2021. These approaches include diverse reaction pathways, such as cyclization reactions, condensation reactions, and functional group transformations.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. Investigations have focused on its ability to modulate neuronal function, protect against oxidative stress, and potentially mitigate neurodegenerative diseases.
Future Directions
properties
IUPAC Name |
5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7;;/h2-5H,1H3,(H,12,13)(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVSFSFYDKFPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride | |
CAS RN |
2172503-56-7 |
Source


|
| Record name | 4-methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B2587536.png)




![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)





